Octadec-9-enoate
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Overview
Description
Octadec-9-enoate is an octadecenoate in which the double bond is at C-9. It is a conjugate base of an octadec-9-enoic acid.
Scientific Research Applications
Ozonization in Polar Solvents
Octadec-9-enoate, when ozonized in polar solvents like water and methanol, undergoes chemical transformations. In an aqueous environment, it leads to the formation of aldehyde and carboxylic acid groups. Higher ozone doses further oxidize aldehyde to carboxylic acid groups. Methanolic ozonization, on the other hand, favors the formation of dimethyl acetal groups over aldehyde groups and leads to methylation of carboxylic acid groups (Killops, 1986).
Epoxidation Reactions
Epoxidation of this compound, along with other unsaturated fatty esters, with potassium peroxomonosulfate results in the formation of monoepoxy derivatives. This process is highly efficient, offering yields between 85% to 99%. The products of these reactions are identified through various spectroscopic methods (Lie Ken Jie & Pasha, 1998).
Novel Azido Fatty Acid Ester Derivatives
The compound has been used to create novel azido fatty acid ester derivatives. These derivatives were obtained through a series of chemical reactions starting from methyl octadec-11Z-en-9-ynoate, leading to various azido and epoxy compounds. These compounds are characterized by NMR spectroscopic and mass spectral analyses (Lie Ken Jie & Alam, 2001).
Autoxidation of Monethenoid Fatty Acids and Esters
Studies on the autoxidation of monethenoid fatty acids and esters, such as this compound, reveal the formation of a variety of oxidation products. These include hydroperoxides and their breakdown products, which are investigated separately for insights into the autoxidation mechanism (Gold & Skellon, 1959).
Synthesis and Characterization of Lubricating and Waxy Esters
Octadec-9-enyl dec-9-enoate has been synthesized as part of a study on lubricating and waxy esters. The research focuses on their crystallization behavior, melt behavior, and flow behavior, exploring the phase development and physical properties based on the molecule's structural characteristics (Bouzidi et al., 2013).
Phytochemical Investigation
In phytochemical research, this compound derivatives have been isolated from plants like Cayratia trifolia. These compounds are identified through spectroscopic analysis, contributing to the understanding of plant biochemistry and potential applications in various fields (Mann, Singh & Sharma, 2016).
Esterification Method Development
Research on esterification methods has explored the use of this compound in reactions with primary and secondary alcohols. These studies focus on creating efficient and mild conditions for esterification, contributing to synthetic organic chemistry (Pan et al., 2003).
Properties
Molecular Formula |
C18H33O2- |
---|---|
Molecular Weight |
281.5 g/mol |
IUPAC Name |
octadec-9-enoate |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/p-1 |
InChI Key |
ZQPPMHVWECSIRJ-UHFFFAOYSA-M |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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